molecular formula C9H9N3O2 B1271103 2-(4-Cyanophenoxy)acetohydrazide CAS No. 380426-62-0

2-(4-Cyanophenoxy)acetohydrazide

Cat. No. B1271103
CAS RN: 380426-62-0
M. Wt: 191.19 g/mol
InChI Key: FTDADGZSZWFRFA-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)acetohydrazide is a chemical compound with the CAS Number: 380426-62-0 . It has a molecular weight of 191.19 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-cyanophenoxy)acetohydrazide . The InChI code for this compound is 1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

2-(4-Cyanophenoxy)acetohydrazide is a powder at room temperature . It has a melting point of 182-183 degrees Celsius .

Scientific Research Applications

Medicine

In the field of medicine, 2-(4-Cyanophenoxy)acetohydrazide is explored for its potential in drug design and pharmaceuticals. It’s a building block in synthesizing heterocyclic compounds that are often the basis for creating new medications .

Agriculture

This compound is investigated for its use in developing herbicides and pesticides. Its efficacy in controlling weeds and pests without harming crops is a significant area of research .

Material Science

Researchers study 2-(4-Cyanophenoxy)acetohydrazide for its properties in material science, particularly in creating new polymers and coatings that could have enhanced durability and resistance .

Chemical Synthesis

It serves as a precursor in the synthesis of various heterocyclic compounds. Its versatility in chemical reactions makes it valuable for creating complex organic molecules .

Environmental Science

The environmental impact of chemicals like 2-(4-Cyanophenoxy)acetohydrazide is also a research focus. Studies include its biodegradability and potential effects on ecosystems .

Pharmaceutical Research

In pharmaceutical research, it’s used to develop new drug formulations and to understand the interaction of drugs at the molecular level .

Analytical Chemistry

2-(4-Cyanophenoxy)acetohydrazide: is utilized in analytical chemistry to develop new methods for substance detection and analysis, which is crucial for quality control in various industries .

Biochemistry Research

Lastly, in biochemistry, it’s used to study enzyme reactions and metabolic pathways. Its role in understanding biochemical processes can lead to breakthroughs in treating diseases .

properties

IUPAC Name

2-(4-cyanophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDADGZSZWFRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281161
Record name 2-(4-Cyanophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenoxy)acetohydrazide

CAS RN

380426-62-0
Record name 2-(4-Cyanophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380426-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Cyanophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl (4-cyanophenoxy)acetate (3.52 g, 18.4 mmol) in MEOH (100 mL) was added hydrazine hydrate (8.9 mL). After stirring for 1 h at rt, a solid precipitated out. Filtration, washing with MeOH (5 mL) and water (4×10 mL) and drying under vacuo at 50° C. overnight gave the title compound (2.63 g, 75%) as a white solid in 98.4% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Yield
75%

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